[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]-piperidin-1-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]-piperidin-1-ylmethanone is a complex organic compound with a unique structure that combines elements of isoquinoline, imidazothiazole, and piperidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]-piperidin-1-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline and imidazothiazole intermediates, which are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include various halogenating agents, reducing agents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow reactors to optimize yield and efficiency. The use of advanced techniques such as catalytic oxidation and self-exothermic reactions can enhance the production process, ensuring high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]-piperidin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation and other substitution reactions can be performed using appropriate halogenating agents.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pressure, and pH levels. Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are often used to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different hydrogenated forms of the compound .
Scientific Research Applications
[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]-piperidin-1-ylmethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes .
Mechanism of Action
The mechanism by which [5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]-piperidin-1-ylmethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies using molecular dynamics simulations and density functional theory have provided insights into these interactions .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Imiquimod Related Compound D: A compound related to imiquimod, used in pharmaceutical research.
Uniqueness
What sets [5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]-piperidin-1-ylmethanone apart is its unique combination of structural elements from isoquinoline, imidazothiazole, and piperidine. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4OS/c26-20(24-9-4-1-5-10-24)19-18(25-12-13-27-21(25)22-19)15-23-11-8-16-6-2-3-7-17(16)14-23/h2-3,6-7,12-13H,1,4-5,8-11,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWSCKNADRYUOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(N3C=CSC3=N2)CN4CCC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.